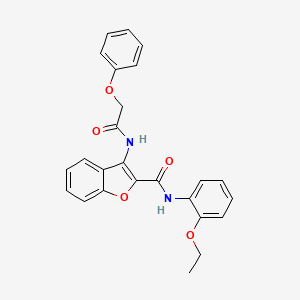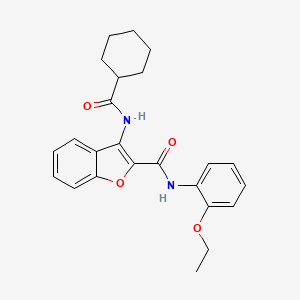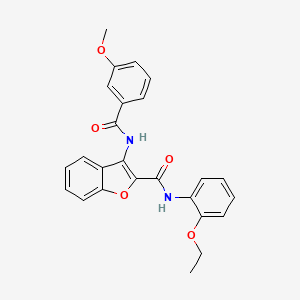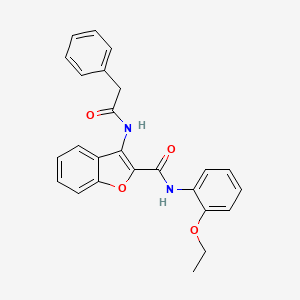
N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide (also known as NEPAC) is a synthetic compound with a wide range of applications in scientific research. NEPAC has a unique structure that makes it a useful tool for studying various biochemical and physiological processes, and has been used in a variety of studies in the past.
Aplicaciones Científicas De Investigación
NEPAC has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. Additionally, it has been used to study the effects of various compounds on the cardiovascular system and to study the effects of various compounds on the immune system. NEPAC has also been used in studies of cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of NEPAC is not yet fully understood. However, it is believed that NEPAC binds to certain receptors in the body, which leads to the activation of certain biochemical pathways. These pathways can then lead to the release of various hormones or other chemical messengers, which can then cause various physiological and biochemical effects.
Biochemical and Physiological Effects
NEPAC has been shown to have various biochemical and physiological effects on the body. It has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been shown to have a neuroprotective effect and an anti-diabetic effect. Additionally, it has been shown to have an anti-anxiety effect and an anti-depressant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEPAC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in scientific research. A limitation is that it is not yet fully understood, so it can be difficult to predict the exact effects it will have on the body.
Direcciones Futuras
There are a number of potential future directions for research on NEPAC. These include further research into its mechanism of action, as well as research into its effects on various diseases and disorders. Additionally, further research into its potential therapeutic applications could be beneficial. Finally, research into its potential for use in drug development could also be beneficial.
Métodos De Síntesis
NEPAC was first synthesized from an aryloxyacetamide intermediate by a two-step process. The first step involves the reaction of the intermediate with ethyl 2-ethoxybenzoate to form NEPAC. The second step involves the reaction of NEPAC with 2-chloro-1-phenyl-1-ethanone, which results in the formation of the desired product. The synthesis of NEPAC is relatively straightforward and can be completed in a relatively short amount of time.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)32-24)27-22(28)16-31-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUWUYINSLXYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6490251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6490258.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)

![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)



![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)
![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)

![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)